LogP Comparison: 5-Chloro Substitution Increases Lipophilicity vs. Unsubstituted Benzothiophene-2-ylmethanamine
The computed octanol–water partition coefficient (XLogP3-AA) of (5-chloro-1-benzothiophen-2-yl)methanamine is 2.5, compared to 1.8 for the non-chlorinated parent scaffold, benzo[b]thiophen-2-ylmethanamine (CAS 6314-43-8) [1][2]. The ΔXLogP3 of +0.7 indicates a significant increase in lipophilicity conferred by the chlorine substituent, which can enhance membrane permeability and alter metabolic stability in cellular assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 (PubChem XLogP3-AA) |
| Comparator Or Baseline | 1.8 (benzo[b]thiophen-2-ylmethanamine, CAS 6314-43-8) |
| Quantified Difference | ΔXLogP3 = +0.7 (approximately 1.4-fold increase in lipophilicity) |
| Conditions | Computed property using XLogP3 algorithm version 3.0, as reported by PubChem |
Why This Matters
Higher lipophilicity changes the compound’s partitioning and permeability profile, which is critical for selecting the appropriate scaffold in cell-based or in vivo assays where membrane passage is rate-limiting.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 59151643. XLogP3-AA = 2.5. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 237074. XLogP3-AA = 1.8. View Source
